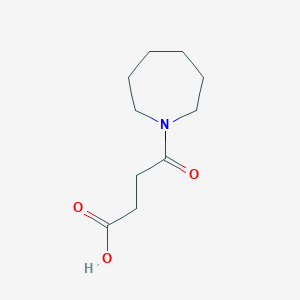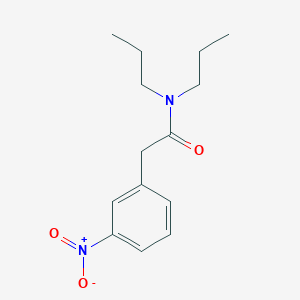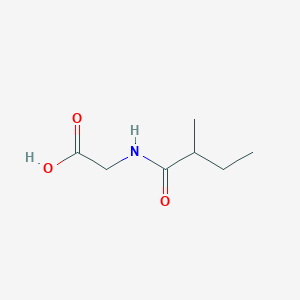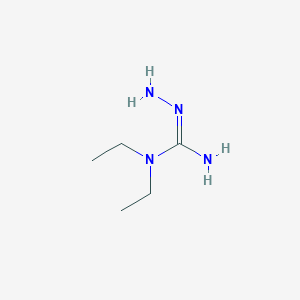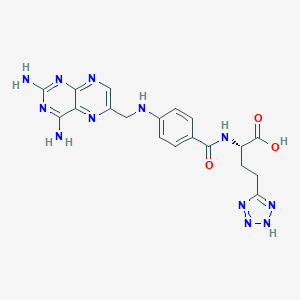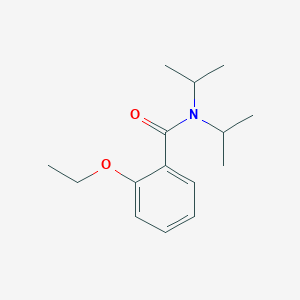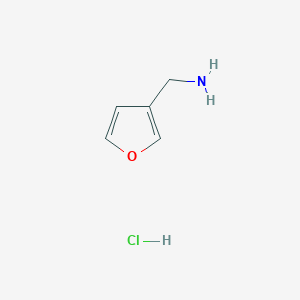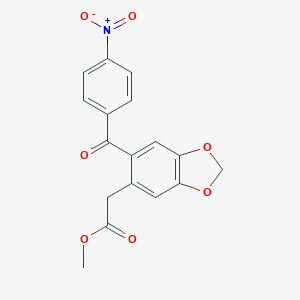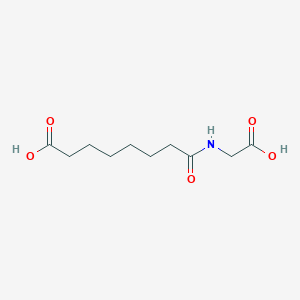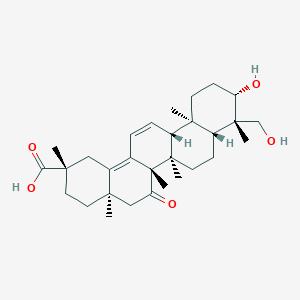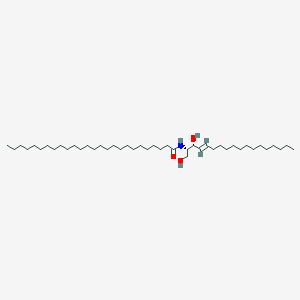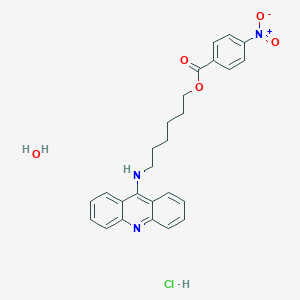
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine, also known as NBDHA, is a fluorescent dye used in scientific research. It is a derivative of acridine, a heterocyclic organic compound that has been extensively studied for its potential therapeutic applications. NBDHA is a unique molecule that has gained popularity in recent years due to its ability to selectively bind to DNA and RNA, making it a valuable tool for studying nucleic acid structure and function.
作用機序
The mechanism of action of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is based on its ability to selectively bind to DNA and RNA. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine contains a hydrophobic tail that allows it to penetrate the double helix structure of DNA and RNA, while the acridine ring system allows it to intercalate between the base pairs of the nucleic acid. This results in a significant increase in fluorescence intensity, which can be used to monitor changes in nucleic acid structure and function.
生化学的および生理学的効果
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research without any adverse effects.
実験室実験の利点と制限
One of the main advantages of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is its high selectivity for DNA and RNA. This makes it a valuable tool for studying nucleic acid structure and function in complex biological systems. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is also a relatively stable compound that can be used in a wide range of experimental conditions.
However, there are also some limitations to the use of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine in laboratory experiments. One of the main limitations is its relatively low quantum yield, which can make it difficult to detect in low-concentration samples. Additionally, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is not suitable for use in live-cell imaging studies, as it requires fixation and permeabilization of cells to allow for nucleic acid staining.
将来の方向性
There are several potential future directions for the use of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine in scientific research. One potential application is in the development of new diagnostic tools for nucleic acid-based diseases. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine could be used as a fluorescent probe to detect specific nucleic acid sequences associated with diseases such as cancer or viral infections.
Another potential future direction is in the development of new therapeutic agents based on 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine. The ability of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine to selectively bind to DNA and RNA could be harnessed to develop new drugs that target specific nucleic acid sequences associated with disease.
Overall, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is a valuable tool for studying nucleic acid structure and function in scientific research. Its unique properties make it a versatile compound with a wide range of potential applications in the future.
合成法
The synthesis of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine involves the reaction of 9-aminoacridine with 6-bromohexanoic acid in the presence of a base to form the intermediate compound 9-(6-hexanamido)acridine. This compound is then reacted with 4-nitrobenzoyl chloride in the presence of a base to form the final product, 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine. The synthesis of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is relatively straightforward and can be performed using standard laboratory techniques.
科学的研究の応用
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has a wide range of applications in scientific research. One of the most common uses of 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine is as a fluorescent probe for studying nucleic acid structure and function. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine selectively binds to DNA and RNA, allowing researchers to visualize and study the structure and dynamics of these molecules in real-time. 9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine has also been used to study the interactions between nucleic acids and proteins, as well as the effects of environmental factors on nucleic acid structure and function.
特性
CAS番号 |
140866-77-9 |
|---|---|
製品名 |
9-((6-(4-Nitrobenzoyloxy)hexyl)amino)acridine |
分子式 |
C26H28ClN3O5 |
分子量 |
498 g/mol |
IUPAC名 |
6-(acridin-9-ylamino)hexyl 4-nitrobenzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C26H25N3O4.ClH.H2O/c30-26(19-13-15-20(16-14-19)29(31)32)33-18-8-2-1-7-17-27-25-21-9-3-5-11-23(21)28-24-12-6-4-10-22(24)25;;/h3-6,9-16H,1-2,7-8,17-18H2,(H,27,28);1H;1H2 |
InChIキー |
LLRORQYWUGPLIW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCOC(=O)C4=CC=C(C=C4)[N+](=O)[O-].O.Cl |
同義語 |
9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine 9-((6-(4-nitrobenzoyloxy)hexyl)amino)acridine, monohydrochloride, monohydrate 9-NHAA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



